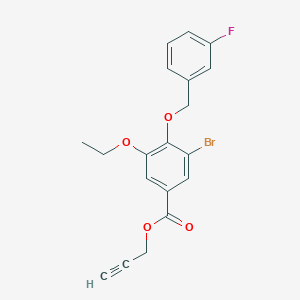

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Description

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic benzoate ester derivative characterized by a complex substitution pattern. Its structure includes:

- A 3-bromo substituent at the aromatic ring’s third position, which may influence electronic properties and serve as a site for further functionalization.

- Ethoxy and 3-fluorobenzyloxy groups at the fourth and fifth positions, contributing to steric bulk and lipophilicity.

Characterization methods would involve nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm purity and regiochemistry.

Properties

Molecular Formula |

C19H16BrFO4 |

|---|---|

Molecular Weight |

407.2 g/mol |

IUPAC Name |

prop-2-ynyl 3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C19H16BrFO4/c1-3-8-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-6-5-7-15(21)9-13/h1,5-7,9-11H,4,8,12H2,2H3 |

InChI Key |

DWFKEASNLQFQKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the esterification of 3-bromo-5-ethoxy-4-hydroxybenzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Next, the fluorobenzyl ether moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of the esterified benzoate with 3-fluorobenzyl bromide in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: The hydrogenated product with the bromine atom replaced by a hydrogen atom.

Substitution: Products with the bromine atom replaced by the nucleophile.

Scientific Research Applications

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s propargyl group can undergo nucleophilic addition reactions with active sites of enzymes or proteins, leading to covalent modification and inhibition of their activities. Additionally, the fluorobenzyl ether moiety may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog in the evidence is Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate (Compound 5, ) . Key differences include:

| Property | Target Compound | Compound 5 |

|---|---|---|

| Ester Group | Prop-2-yn-1-yl (reactive alkyne) | Triisopropylsilyl (bulky, hydrolytically stable) |

| Halogen Substituent | 3-Bromo (electron-withdrawing, potential for nucleophilic substitution) | 4-Fluorobenzyl (electron-withdrawing, enhances metabolic stability) |

| Phenolic Substituents | 5-Ethoxy, 4-((3-fluorobenzyl)oxy) | 2-(2-(2-hydroxyethoxy)ethoxy) (polyether chain for solubility modulation) |

| Molecular Weight | ~467.3 g/mol (estimated) | 724.2774 g/mol |

Functional Implications :

- The propiolate ester in the target compound offers reactivity for conjugation (e.g., Huisgen cycloaddition), unlike the inert triisopropylsilyl group in Compound 3.

- The bromo substituent may allow Suzuki-Miyaura cross-coupling, whereas the fluorobenzyl group in Compound 5 is more suited for hydrophobic interactions in biological systems.

Spectroscopic Characterization

- NMR : The target compound’s ¹H NMR would show resonances for the ethoxy group (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂), fluorobenzyl protons (~5.3 ppm for OCH₂Ph), and alkyne protons (~2.5 ppm). This contrasts with Compound 5’s triisopropylsilyl methyl groups (~0.9–1.1 ppm) and polyether chain signals (~3.5–4.0 ppm) .

- IR : A strong C≡C stretch (~2100 cm⁻¹) would distinguish the target compound, absent in Compound 4.

Crystallographic Validation

Structure validation using PLATON () would ensure geometric accuracy, particularly for the bromo and fluorobenzyl groups, which are prone to disorder .

Research Implications

- Chemical Reactivity : The target compound’s alkyne and bromo groups make it a candidate for drug derivatization or materials science (e.g., metal-organic frameworks).

Biological Activity

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound is characterized by its unique molecular structure, which includes:

- Molecular Formula : C₁₈H₁₈BrFNO₄

- Molecular Weight : 396.25 g/mol

- CAS Number : 1706447-27-9

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular signaling and metabolic processes.

- Modulation of Gene Expression : The compound may affect the expression of genes related to cell proliferation and apoptosis, which could have implications in cancer therapy.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress.

Anticancer Effects

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Animal models indicated a reduction in inflammatory markers following treatment with this compound.

Case Studies

-

Study on Cancer Cell Lines :

A recent study evaluated the effects of this compound on MCF7 and A549 cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against both cell types. -

In Vivo Anti-inflammatory Study :

An animal model study assessed the anti-inflammatory effects of the compound in induced arthritis. The treatment group exhibited reduced swelling and pain compared to controls, suggesting potential therapeutic applications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.